D-(R)-Homophenylalanine HCl

Descripción general

Descripción

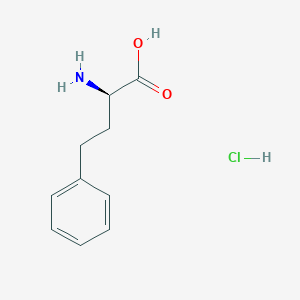

D-®-Homophenylalanine hydrochloride is a chiral amino acid derivative It is a hydrochloride salt form of D-®-Homophenylalanine, which is an analog of phenylalanine with an additional methylene group in its side chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of D-®-Homophenylalanine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the commercially available starting material, such as benzyl cyanide.

Strecker Synthesis: The Strecker synthesis is a common method used, where benzyl cyanide undergoes a reaction with ammonia and hydrogen cyanide to form an aminonitrile intermediate.

Hydrolysis: The aminonitrile intermediate is then hydrolyzed under acidic conditions to yield D-®-Homophenylalanine.

Salt Formation: Finally, the free amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of D-®-Homophenylalanine hydrochloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

D-®-Homophenylalanine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of amides or esters.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

D-(R)-Homophenylalanine HCl is utilized as a building block in the synthesis of novel pharmaceuticals. Its structural properties make it particularly valuable in developing drugs targeting neurological disorders. For instance, it serves as a precursor for creating analogs of neurotransmitters, which can help in understanding and treating conditions such as depression and anxiety disorders .

Case Study: Neurotransmitter Analog Synthesis

A study explored the synthesis of various neurotransmitter analogs using this compound. The resulting compounds exhibited enhanced binding affinities to specific receptors compared to their natural counterparts, indicating potential therapeutic benefits .

Biochemical Research

In biochemical research, this compound is employed to study protein synthesis and enzyme activity. It aids researchers in understanding the mechanisms behind various biological processes and interactions at the molecular level.

Table 1: Applications in Biochemical Research

| Application Area | Description |

|---|---|

| Protein Synthesis | Used to incorporate unnatural amino acids into peptides for functional studies. |

| Enzyme Activity Studies | Helps in elucidating enzyme mechanisms and substrate specificity. |

Neuroscience Applications

The compound plays a crucial role in neuroscience research by facilitating the exploration of synaptic functions and neurotransmission pathways. Its derivatives are often used to create models for studying synaptic plasticity and cognitive functions.

Case Study: Synaptic Function Exploration

Research involving this compound analogs demonstrated their effectiveness in modulating synaptic transmission in animal models, providing insights into potential treatments for cognitive impairments .

Peptide Synthesis

This compound is integral to peptide synthesis, especially in creating modified peptides that enhance therapeutic efficacy. This includes applications in hormone replacement therapies and cancer treatments.

Table 2: Peptide Synthesis Applications

| Application Area | Description |

|---|---|

| Hormone Replacement | Used to develop peptides that mimic natural hormones for therapeutic use. |

| Cancer Treatments | Facilitates the design of peptide-based drugs targeting cancer cells. |

Analytical Chemistry

In analytical chemistry, this compound is utilized for detecting and quantifying amino acids within biological samples. This enhances the accuracy of nutritional studies and metabolic assessments.

Case Study: Amino Acid Quantification

A study demonstrated the use of this compound in high-performance liquid chromatography (HPLC) methods to separate amino acids, improving detection limits and quantification accuracy .

Mecanismo De Acción

The mechanism of action of D-®-Homophenylalanine hydrochloride depends on its specific application. In enzymatic reactions, it acts as a substrate that binds to the active site of the enzyme, facilitating the study of enzyme kinetics and specificity. In pharmaceutical applications, its mechanism of action would be related to its role in the structure and function of peptide-based drugs, potentially interacting with specific molecular targets and pathways.

Comparación Con Compuestos Similares

Similar Compounds

L-Phenylalanine: An essential amino acid with a similar structure but different stereochemistry.

D-Phenylalanine: The D-enantiomer of phenylalanine, differing in the configuration around the chiral center.

L-Homophenylalanine: The L-enantiomer of homophenylalanine, differing in stereochemistry.

Uniqueness

D-®-Homophenylalanine hydrochloride is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its L-enantiomer or other analogs. This uniqueness makes it valuable in chiral synthesis and pharmaceutical research.

Actividad Biológica

D-(R)-Homophenylalanine HCl, a derivative of phenylalanine, has garnered attention in various fields of biomedical research due to its unique biological activities. This article explores its pharmacological properties, synthesis methods, and applications in drug development, particularly focusing on its role as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor and other therapeutic potentials.

Overview of this compound

D-(R)-Homophenylalanine is characterized by the presence of a phenyl group attached to a carbon chain, which alters its interaction with biological systems compared to its L-isomer. Its hydrochloride form enhances its solubility and stability, making it suitable for pharmaceutical applications.

Biological Activities

1. DPP-4 Inhibition

DPP-4 inhibitors are crucial in managing Type 2 diabetes mellitus (T2DM) by prolonging the action of incretin hormones, which increase insulin secretion. Research has shown that D-(R)-Homophenylalanine derivatives exhibit significant DPP-4 inhibitory activity.

- Case Study : A study synthesized several fused β-homophenylalanine derivatives and evaluated their DPP-4 inhibitory activities. Among them, compound 18m demonstrated an IC50 value of 4.9 nM, indicating potent inhibition compared to sitagliptin, a standard DPP-4 inhibitor .

| Compound | IC50 (nM) | Efficacy in OGTT |

|---|---|---|

| 18a | 4.9 | High |

| 18m | <4.9 | Higher than sitagliptin |

2. Enzyme Inhibition

Homophenylalanine has been studied for its inhibitory effects on various enzymes beyond DPP-4. For instance, phosphonic acid analogues of homophenylalanine were synthesized and tested against alanine aminopeptidases.

- Findings : The homophenylalanine derivatives exhibited higher inhibitory potential than phenylalanine derivatives against both human and porcine alanine aminopeptidases, with inhibition constants in the submicromolar range .

Synthesis Methods

The synthesis of optically pure homophenylalanines typically involves selective hydrolysis of racemic esters using enzymes like subtilisin. This method allows for high yields and optical purity exceeding 98% .

Pharmacological Applications

1. Antidiabetic Agents

Due to its role as a DPP-4 inhibitor, D-(R)-Homophenylalanine is being explored as a potential antidiabetic agent. Its derivatives have shown promising results in preclinical trials, indicating their viability for further development into therapeutic agents targeting T2DM.

2. Antimicrobial Properties

Research indicates that D-amino acid-containing peptides exhibit enhanced antimicrobial properties compared to their L-isomer counterparts. This suggests that homophenylalanine could be utilized in developing novel antimicrobial agents .

Propiedades

IUPAC Name |

(2R)-2-amino-4-phenylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c11-9(10(12)13)7-6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBMONIBOQCTCF-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC[C@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.